Ginsenoside rb1

Catalog No.
S528891
CAS No.
41753-43-9
M.F
C54H92O23
M. Wt
1109.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginsenoside rb1

CAS Number

41753-43-9

Product Name

Ginsenoside rb1

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C54H92O23

Molecular Weight

1109.3 g/mol

InChI

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1

InChI Key

GZYPWOGIYAIIPV-JBDTYSNRSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Solubility

Soluble in DMSO.

Synonyms

(3beta12beta)20(6ObetaDGlucopyranosylbetaDglucopyranosyl)oxy12hydroxydammar24en3yl2ObetaDglucopyranosylbetaDglucopyranoside

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C

Description

The exact mass of the compound Ginsenoside rb1 is 1108.60294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Ginsenosides - Supplementary Records. It belongs to the ontological category of tetracyclic triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Effects

  • Ginsenoside Rb1 is being studied for its potential role in protecting brain cells and improving cognitive function. Studies suggest it may help with neurodegenerative diseases like Alzheimer's disease [].

Anti-diabetic Potential

  • Research suggests Ginsenoside Rb1 may improve blood sugar control and insulin sensitivity []. This could be beneficial for people with diabetes or prediabetes.

Bone Regeneration

  • Studies on Ginsenoside Rb1 indicate it may promote bone cell growth and improve bone formation []. This could be helpful for treating bone defects or osteoporosis.

Other Areas of Research

  • Ginsenoside Rb1 is also being studied for its potential effects on cardiovascular health, fatigue, and erectile dysfunction. However, more research is required to confirm these benefits.

Ginsenoside Rb1 is a prominent member of the ginsenoside family, which are steroid glycosides and triterpene saponins found exclusively in the genus Panax, particularly in Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng) . The chemical formula for Ginsenoside Rb1 is C54H92O23C_{54}H_{92}O_{23}, and it has a molecular weight of approximately 1109.307 g/mol. This compound is recognized for its complex structure, which contributes to its diverse biological activities.

Ginsenoside Rb1 can undergo various chemical transformations. Notably, it can be converted into more bioactive forms through hydrolysis and enzymatic reactions, resulting in compounds like Ginsenoside Rg3 and others . These transformations often involve the cleavage of sugar moieties, enhancing its pharmacological properties. Additionally, studies have shown that heat processing alters the radical scavenging activity of Ginsenoside Rb1, indicating its reactivity under different conditions .

Ginsenoside Rb1 exhibits a wide range of biological activities:

  • Neuroprotective Effects: It has been shown to upregulate neurotrophin expression and promote differentiation of human embryonic stem cells into midbrain neurons .
  • Anti-inflammatory Properties: Ginsenoside Rb1 acts as an anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation .
  • Antioxidant Activity: The compound demonstrates significant radical scavenging capabilities, helping to mitigate oxidative stress .
  • Hormonal Effects: Research indicates that Ginsenoside Rb1 may influence reproductive hormone levels, such as increasing testosterone production indirectly via luteinizing hormone stimulation .

The synthesis of Ginsenoside Rb1 can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting Ginsenoside Rb1 from ginseng roots using solvents like ethanol or methanol.
  • Chemical Transformation: Recent studies have explored the chemical transformation of Ginsenoside Rb1 using heterogeneous catalysts, allowing the synthesis of rare ginsenosides .
  • Enzymatic Hydrolysis: Enzymatic methods can also be employed to modify Ginsenoside Rb1 into more active derivatives, enhancing its therapeutic potential .

Ginsenoside Rb1 is utilized in several fields:

  • Nutraceuticals: It is incorporated into dietary supplements for its health benefits.
  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

Ginsenoside Rb1 has been shown to interact with various drugs:

  • It may decrease the excretion of medications such as Atorvastatin and Ambrisentan when co-administered .
  • Conversely, it can increase serum concentrations of certain drugs like Atogepant, indicating potential pharmacokinetic interactions that warrant caution during concurrent use .

Ginsenoside Rb1 shares structural similarities with other ginsenosides but possesses unique properties that distinguish it:

Compound NameChemical FormulaUnique Features
Ginsenoside Rg1C53H92O22C_{53}H_{92}O_{22}Enhances cognitive function and memory
Ginsenoside Rg3C54H92O22C_{54}H_{92}O_{22}Exhibits stronger anti-cancer properties
Ginsenoside ReC48H82O20C_{48}H_{82}O_{20}Known for its anti-fatigue effects
Gypenoside IIIC54H92O23C_{54}H_{92}O_{23}Similar structure but different biological activities

Ginsenoside Rb1 is unique due to its specific effects on reproductive hormones and neuroprotection, setting it apart from these other compounds. Its complex interactions within biological systems further highlight its potential as a multifaceted therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

15

Exact Mass

1108.60293918 g/mol

Monoisotopic Mass

1108.60293918 g/mol

Heavy Atom Count

77

Appearance

Solid powder

Melting Point

197-198°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7413S0WMH6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41753-43-9

Wikipedia

Ginsenoside_Rb1
Radium_chlorate

Dates

Modify: 2023-08-15
1: Shen L, Haas M, Wang DQ, May A, Lo CC, Obici S, Tso P, Woods SC, Liu M.

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